3-Bromo-4'-chlorochalcone
Description
Significance of Chalcone (B49325) Derivatives in Medicinal Chemistry and Materials Science
The chalcone framework is considered a "privileged structure" in medicinal chemistry due to its presence in numerous naturally occurring compounds with a wide range of therapeutic properties. nih.gov Chalcone derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netmdpi.com Their relatively simple and accessible synthesis, often through the Claisen-Schmidt condensation, further enhances their appeal for developing new therapeutic agents. researchgate.net
In the realm of materials science, the conjugated system of chalcones imparts interesting optical and electronic properties. This has led to their investigation for applications in areas such as nonlinear optics and as fluorescent probes. researchgate.netresearchgate.net The ability to tune the properties of chalcones by modifying the substituent groups on their aromatic rings makes them attractive candidates for the development of novel functional materials. researchgate.net
Rationale for Investigating Halogenated Chalcone Systems
The introduction of halogen atoms, such as bromine and chlorine, into the chalcone scaffold can significantly influence its physicochemical and biological properties. Halogenation can alter the electronic distribution, lipophilicity, and steric profile of the molecule. mdpi.commattioli1885journals.com These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity of its therapeutic effects. mdpi.commdpi.com Studies on various halogenated chalcones have shown that the presence and position of halogen substituents can have a profound impact on their anticancer and antimicrobial activities. researchgate.netmdpi.com
Specific Focus on 3-Bromo-4'-chlorochalcone as a Prototypical Halogenated Chalcone
3-Bromo-4'-chlorochalcone, with the chemical formula C₁₅H₁₀BrClO, serves as a representative example of a di-halogenated chalcone. nih.gov Its structure features a bromine atom on one phenyl ring and a chlorine atom on the other, providing a unique combination of halogen substitutions. The specific placement of the bromine at the 3-position and the chlorine at the 4'-position creates a distinct electronic and steric arrangement that is of interest for systematic structure-activity relationship (SAR) studies. While extensive research dedicated solely to this specific isomer is still emerging, its structure makes it an ideal candidate for exploring the synergistic or differential effects of bromo and chloro substitutions on the chalcone core.
Table 1: Physicochemical Properties of 3-Bromo-4'-chlorochalcone
| Property | Value | Source |
| IUPAC Name | (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | nih.gov |
| CAS Number | 77153-27-6 | nih.gov |
| Molecular Formula | C₁₅H₁₀BrClO | nih.gov |
| Molecular Weight | 321.60 g/mol | nih.gov |
| Appearance | Solid | mdpi.com |
Overview of Current Research Trajectories for 3-Bromo-4'-chlorochalcone
While dedicated studies on 3-Bromo-4'-chlorochalcone are not abundant, research on closely related bromo- and chloro-substituted chalcones provides a roadmap for potential investigations. The primary areas of interest for this compound and its isomers lie in anticancer and antimicrobial research.
For instance, studies on other bromo-substituted chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that a bromo-methoxy-hydroxy chalcone derivative exhibited an IC50 value of 45 µM against T47D breast cancer cells, inducing apoptosis by decreasing the expression of the Bcl-2 protein. nih.gov Another investigation into a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) showed potent cytotoxic activity against HeLa human cervical cancer cells, with an IC50 value of 8.7 µg/mL. nih.gov These findings suggest that 3-Bromo-4'-chlorochalcone could also possess valuable anticancer properties that warrant further investigation.
In the context of antimicrobial research, halogenated chalcones have shown promising activity. Research on a series of chlorinated benzofuran (B130515) chalcones revealed significant antimicrobial activity against various bacteria. mattioli1885journals.com Furthermore, a study on flavonoid derivatives with bromine and chlorine substitutions highlighted the potent inhibitory effects of some chalcones against pathogenic bacteria and yeast. mdpi.comnih.gov These results indicate a strong potential for 3-Bromo-4'-chlorochalcone to be explored as a novel antimicrobial agent.
The synthesis of 3-Bromo-4'-chlorochalcone and its analogs is typically achieved through the Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). ontosight.ai Spectroscopic data, such as 1H NMR, is available for the characterization of these compounds. frontiersin.org
Future research will likely focus on the targeted synthesis and comprehensive biological evaluation of 3-Bromo-4'-chlorochalcone. This will involve in-depth studies of its anticancer and antimicrobial mechanisms, as well as exploration of its potential in materials science, particularly in the development of new optical materials. The systematic investigation of this prototypical halogenated chalcone will contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCKUHZBRBOVTR-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77153-27-6 | |
| Record name | NSC159065 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BROMO-4'-CHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 4 Chlorochalcone and Analogues
Classical Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation remains a cornerstone for synthesizing chalcones due to its reliability and simplicity. This method involves the reaction between an aromatic ketone and an aromatic aldehyde, leading to the formation of an α,β-unsaturated ketone, the characteristic scaffold of chalcones. youtube.com
The most prevalent method for synthesizing 3-Bromo-4'-chlorochalcone and its analogues is the base-catalyzed Claisen-Schmidt condensation in a suitable solvent. youtube.comacs.org Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly employed to facilitate the reaction. youtube.com The mechanism begins with the base abstracting an α-hydrogen from the ketone (4'-chloroacetophenone) to form a reactive enolate ion. uns.ac.id This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (3-bromobenzaldehyde). The resulting aldol (B89426) addition product readily undergoes dehydration to yield the final chalcone (B49325). youtube.com
These reactions are typically conducted in polar protic solvents, most commonly ethanol (B145695) or methanol (B129727), which effectively dissolve the reactants and the base catalyst. youtube.comacs.org The reaction mixture is often stirred at room temperature for a period ranging from a few hours to over 24 hours, with the progress monitored by thin-layer chromatography (TLC). youtube.comyoutube.comresearchgate.net Upon completion, the chalcone is usually isolated by pouring the reaction mixture into crushed ice and water, which causes the product to precipitate. youtube.comuns.ac.id The precipitate can then be collected by filtration, washed to remove impurities, and purified, typically by recrystallization from ethanol. rsc.orgjetir.org
| Parameter | Typical Conditions | Reactants for 3-Bromo-4'-chlorochalcone | Reference |
|---|---|---|---|
| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | NaOH or KOH | youtube.comacs.org |
| Solvent | Ethanol or Methanol | Ethanol | youtube.comyoutube.com |
| Temperature | Room Temperature | Room Temperature | youtube.comuns.ac.id |
| Reaction Time | 4-72 hours | Typically 24 hours | youtube.comresearchgate.net |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol | rsc.orgjetir.org |
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired chalcone. Key parameters include the choice of base, solvent, temperature, and reaction time. While strong bases like NaOH and KOH are standard, the concentration and ratio of the base to the reactants can influence the reaction rate and the formation of side products. acs.org
The solvent system plays a significant role. Ethanol and methanol are favored for their ability to dissolve the reactants and for being relatively green solvents. acs.org The volume of the solvent is also a critical factor; in some cases, a precipitate may form during the reaction, necessitating the addition of more solvent to ensure effective stirring and complete reaction. rsc.org Temperature control, such as conducting the initial addition of reactants in an ice bath, can help manage the exothermic nature of the condensation and minimize side reactions. rsc.org While many syntheses proceed efficiently at room temperature, some protocols utilize reflux heating to accelerate the reaction. youtube.com The progress is typically monitored using TLC to determine the optimal reaction time and prevent the formation of degradation products. youtube.com
Green Chemistry Approaches to Chalcone Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for chalcone synthesis. These approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify workup procedures.
A prominent green method for synthesizing chalcones involves performing the Claisen-Schmidt condensation under solvent-free conditions. acs.orgresearchgate.net This technique typically involves grinding the solid reactants (an acetophenone (B1666503) and a benzaldehyde) with a solid base catalyst, such as powdered NaOH or KOH, using a mortar and pestle. rsc.orgjetir.org The mechanical energy from grinding initiates the reaction, often leading to the formation of a paste. rsc.org
This solvent-free approach has been shown to produce a variety of chalcones in high yields and with high purity. acs.orgresearchgate.net A correlation has been observed between the success of this method and the melting point of the product, with chalcones having higher melting points (above 80°C) generally being obtained in higher yields. acs.orgresearchgate.net The reaction is often complete within minutes, and the product can be isolated simply by washing the solid mixture with water followed by filtration. jetir.org Any minor impurities can be removed by recrystallization. acs.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. uns.ac.iduns.ac.id In chalcone synthesis, microwave irradiation dramatically reduces reaction times from hours to mere minutes, while often improving yields. researchgate.netresearchgate.net This enhancement is due to the efficient and rapid heating of the reaction mixture by microwaves. uns.ac.id
The synthesis can be performed in the presence of a small amount of a polar solvent like ethanol or under solvent-free conditions. uns.ac.idresearchgate.net In a comparative study for the synthesis of 4'-bromochalcone, the microwave-assisted method required only 45 seconds at a power of 140 watts, whereas the conventional stirring method at room temperature took 3 hours to achieve a comparable yield. uns.ac.iduns.ac.id Solid catalysts, such as iodine-impregnated alumina, have also been effectively used in solvent-free microwave synthesis, yielding products in excellent yields in under two minutes. nih.gov
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional (Stirring) | 3 hours | 94.61% | uns.ac.id |
| Microwave Irradiation (140 W) | 45 seconds | 89.39% | uns.ac.id |
Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of a solvent. colab.ws Simple manual grinding with a mortar and pestle, as described in the solvent-free section, is a form of mechanochemical synthesis that is highly effective for preparing chalcones. researchgate.netresearchgate.netiaea.org
For larger-scale or more automated synthesis, high-energy ball milling is an advanced mechanochemical technique. researchgate.net In this method, the reactants and a solid catalyst are placed in a container with grinding balls. The high-speed rotation or vibration of the container causes the balls to collide, providing the energy required to initiate and drive the chemical reaction. This approach offers the benefits of solvent-free conditions, short reaction times, and is readily scalable, making it an attractive green alternative to traditional solution-phase synthesis. researchgate.net
Precursor Reactants for 3-Bromo-4'-chlorochalcone Synthesis
The specific synthesis of 3-Bromo-4'-chlorochalcone requires the condensation of 3-Bromobenzaldehyde (B42254) and 4-Chloroacetophenone.
Utilization of Substituted Benzaldehydes (e.g., 3-Bromobenzaldehyde)
3-Bromobenzaldehyde serves as one of the key precursors in the synthesis of 3-Bromo-4'-chlorochalcone. rsc.orggoogle.com In the Claisen-Schmidt condensation, the aldehyde group of 3-bromobenzaldehyde provides the electrophilic carbon that is attacked by the enolate derived from the acetophenone. The bromine substituent at the meta-position of the benzaldehyde (B42025) ring influences the electronic properties of the molecule and is incorporated into the final chalcone structure. A variety of other substituted benzaldehydes can be used to produce a range of chalcone analogues. jetir.orggoogle.com
Utilization of Substituted Acetophenones (e.g., 4-Chloroacetophenone)
Table 1: Precursor Reactants for 3-Bromo-4'-chlorochalcone Synthesis
| Precursor | Structure | Role in Synthesis |
| 3-Bromobenzaldehyde | C7H5BrO | Electrophile |
| 4-Chloroacetophenone | C8H7ClO | Nucleophile (after enolate formation) |
Purification and Isolation Strategies for 3-Bromo-4'-chlorochalcone
Following the synthesis, the crude 3-Bromo-4'-chlorochalcone product is typically isolated and purified to remove unreacted starting materials, byproducts, and the catalyst. Common strategies for purification include:
Filtration and Washing: The initial solid product is often collected by vacuum filtration and washed with water to remove the base catalyst and other water-soluble impurities. jetir.orgrsc.org Further washing with a cold solvent like ethanol can help remove some organic impurities. youtube.com
Recrystallization: This is a widely used technique to obtain highly pure crystalline chalcones. jetir.orgrsc.org The crude product is dissolved in a minimum amount of a hot solvent, such as ethanol, and then allowed to cool slowly. youtube.comrsc.org As the solution cools, the solubility of the chalcone decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial and depends on the solubility characteristics of the specific chalcone.
Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography can be employed. jetir.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and to determine the purity of the final product. jetir.orgrsc.org It can also aid in selecting an appropriate solvent system for column chromatography.
The purity of the final 3-Bromo-4'-chlorochalcone product is typically confirmed by analytical techniques such as melting point determination, and spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. jetir.orgrsc.org
Table 2: Purification Techniques for 3-Bromo-4'-chlorochalcone
| Technique | Principle | Application |
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Initial isolation of the crude product. |
| Washing | Removal of impurities from a solid by rinsing with a suitable solvent. | Removal of catalyst and other soluble impurities. |
| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities in a given solvent. | Primary method for obtaining pure crystalline product. rsc.org |
| Column Chromatography | Separation of a mixture based on the differential partitioning of its components between a stationary phase and a mobile phase. | Purification when recrystallization is insufficient or for obtaining very high purity. jetir.org |
| Thin-Layer Chromatography | A chromatographic technique used to separate non-volatile mixtures. | Monitoring reaction progress and assessing product purity. rsc.org |
Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Chlorochalcone
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for elucidating the electronic structure of molecules by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. For organic compounds with conjugated systems, such as chalcones, UV-Vis spectra provide valuable information about their electronic transitions.
The chalcone (B49325) scaffold contains multiple chromophores—the parts of the molecule responsible for light absorption—including two aromatic rings and an α,β-unsaturated carbonyl group. fiveable.me This extended system of conjugated double bonds is where the most significant electronic transitions occur. The UV-Vis spectrum of a chalcone derivative is typically characterized by two main absorption bands. nih.govnih.gov
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In chalcones, these transitions are responsible for a strong absorption band (often called Band I) typically appearing in the 220–270 nm range. nih.gov
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to a π* antibonding orbital. These are lower in energy compared to π → π* transitions and result in a weaker absorption band (Band II) at longer wavelengths, generally between 340 nm and 390 nm. nih.gov
The presence of the conjugated system significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths. fiveable.me For 3-Bromo-4'-chlorochalcone, the bromine and chlorine atoms act as auxochromes, which can further modify the absorption profile through their electronic effects on the aromatic rings. While specific experimental data for 3-Bromo-4'-chlorochalcone is not detailed in the provided results, the expected transitions based on its structure are summarized below.
| Electronic Transition | Associated Molecular Orbitals | Typical Wavelength Range for Chalcones (nm) | Description |
|---|---|---|---|
| π → π | HOMO to LUMO | 220 - 270 | High-intensity absorption arising from the extended conjugated system of the aromatic rings and enone bridge. nih.gov |
| n → π | Non-bonding (C=O) to π* | 340 - 390 | Lower-intensity absorption characteristic of the carbonyl group within the conjugated system. nih.govnih.gov |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone analytical technique used to determine the mass percentage composition of a pure chemical compound. It provides a critical verification of a compound's empirical formula, which is essential for confirming its identity and purity after synthesis. rsc.orgyoutube.com The method involves combusting a small, accurately weighed sample and quantifying the resulting combustion products to determine the percentage of individual elements like carbon (C), hydrogen (H), and nitrogen (N). rsc.orgyoutube.com
For 3-Bromo-4'-chlorochalcone, the molecular formula is C₁₅H₁₀BrClO. nih.govsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated with high precision. Experimental results obtained from an elemental analyzer are then compared against these theoretical values. A close agreement, typically within a ±0.4% margin, confirms that the synthesized compound has the expected elemental makeup and is free from significant impurities.
The table below presents the theoretical elemental composition of 3-Bromo-4'-chlorochalcone.
| Element | Symbol | Theoretical Value (%) | Experimental Value (%) |
|---|---|---|---|
| Carbon | C | 56.02 | Considered a match if within ±0.4% of the theoretical value. |
| Hydrogen | H | 3.13 | |
| Bromine | Br | 24.85 | |
| Chlorine | Cl | 11.02 |
Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Chlorochalcone
Reactions Involving the α,β-Unsaturated Carbonyl System
The enone functionality is a cornerstone of the reactivity of 3-Bromo-4'-chlorochalcone, participating in a variety of addition and reduction reactions. The conjugated system allows for 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon.
Conjugate Addition Reactions
The α,β-unsaturated carbonyl system of chalcones readily undergoes conjugate addition reactions with various nucleophiles. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack. This reactivity is a common pathway for the synthesis of a wide array of derivatives. While specific studies detailing conjugate additions to 3-Bromo-4'-chlorochalcone are not extensively documented in the provided results, the general reactivity of chalcones suggests that nucleophiles such as amines, thiols, and active methylene (B1212753) compounds would add to the β-carbon.
Reduction Reactions of the Carbonyl Group and Alkene
The reduction of the α,β-unsaturated system in chalcones can be selectively controlled to yield different products. Catalytic hydrogenation or the use of specific reducing agents can lead to the reduction of the carbon-carbon double bond, the carbonyl group, or both. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For instance, selective reduction of the C=C double bond would yield a saturated ketone, while reduction of the carbonyl group would produce an allylic alcohol. Complete reduction would result in a substituted propanol.
Electrophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org In 3-Bromo-4'-chlorochalcone, both phenyl rings are substituted with halogens, which are deactivating groups yet ortho-, para-directing. wikipedia.org The bromine on one ring and chlorine on the other will influence the position of any further substitution. wikipedia.orglibretexts.org
However, the presence of the deactivating acyl group and the existing halogens makes further electrophilic substitution challenging under standard conditions. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions and would likely result in a mixture of isomers, with substitution occurring at positions ortho or para to the existing halogens, but meta to the propenone bridge. wikipedia.org
Nucleophilic Substitution Reactions Involving Halogen Atoms
The halogen atoms on the phenyl rings, particularly the bromine atom, can be targets for nucleophilic substitution, most commonly through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions.
Potential transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst could replace the bromine atom with an aryl or vinyl group.
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes would introduce an alkynyl substituent at the position of the bromine atom.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to introduce nitrogen-based nucleophiles, forming new C-N bonds.
Cyanation: The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed reactions, likely replacing the more reactive bromine atom.
These reactions would proceed with high regioselectivity, favoring substitution at the more labile C-Br bond over the C-Cl bond.
Cyclization Reactions for Heterocyclic Compound Synthesis
The chalcone (B49325) framework is a versatile precursor for the synthesis of various heterocyclic compounds. The 1,3-dielectrophilic nature of the enone system allows for reactions with binucleophiles to form five-, six-, or seven-membered rings.
Formation of Pyrazoline Derivatives
One of the most prominent reactions of chalcones is their condensation with hydrazine (B178648) and its derivatives to yield pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. jrespharm.comthepharmajournal.com The reaction of 3-Bromo-4'-chlorochalcone with hydrazine hydrate (B1144303) in a suitable solvent, often with an acid or base catalyst, leads to the formation of a pyrazoline ring. iscience.inresearchgate.netnih.gov
The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. nih.gov Depending on the reaction conditions and the substituent on the hydrazine, different isomers of pyrazoline can be formed. For instance, using hydrazine hydrate typically yields 2-pyrazolines, which can then be acetylated or otherwise modified. jrespharm.comnih.gov Studies have shown that reacting chalcones with hydrazine hydrate in the presence of acids like formic acid or acetic acid is an effective method for synthesizing pyrazoline derivatives. jrespharm.comiscience.inresearchgate.net
| Reactants | Catalyst/Solvent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Chalcone, Hydrazine Monohydrate | Acetic Acid | Reflux, 6h | Pyrazoline derivatives | jrespharm.com |
| Chalcone, Hydrazine Hydrate | Formic Acid | Reflux, 26h | Pyrazoline derivatives | iscience.in |
| 7α-bromo-6-nitrocholest-5-ene, Hydrazine Hydrate | None (reflux in excess reagent) | Reflux, 8h | Steroidal Pyrazolines | nih.gov |
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Chlorochalcone
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into the properties of 3-Bromo-4'-chlorochalcone. These calculations, based on the principles of quantum mechanics, allow for the precise modeling of the molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic structure of molecules like 3-Bromo-4'-chlorochalcone. By employing functionals such as B3LYP with a suitable basis set, researchers can accurately predict the three-dimensional arrangement of atoms in the molecule, as well as its bond lengths, bond angles, and dihedral angles.
For instance, studies on structurally similar brominated chalcones have demonstrated that DFT calculations, often using the B3LYP functional with a 6-311+G(d)* basis set, can provide optimized geometric parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.com The optimized structure of 3-Bromo-4'-chlorochalcone is characterized by two phenyl rings connected by an α,β-unsaturated carbonyl system. The planarity of the molecule is a key feature, with the dihedral angles between the phenyl rings and the enone bridge influencing its electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Studies
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. This technique is instrumental in understanding how 3-Bromo-4'-chlorochalcone interacts with light.
Theoretical UV-Vis spectral analysis of related halo-chalcone hybrids has been successfully performed using TD-DFT calculations, often with the CAM-B3LYP functional and a 6-31G(d,p) basis set. sci-hub.se These studies show a strong correlation between theoretical and experimental absorption data. For 3-Bromo-4'-chlorochalcone, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π* transitions within the molecule. These transitions are influenced by the solvent environment, and TD-DFT can model these effects, providing a more accurate prediction of the absorption spectrum in different media.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, provides valuable information about the molecule's reactivity.
In studies of various chalcone (B49325) derivatives, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov For 3-Bromo-4'-chlorochalcone, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The energy gap can be calculated using DFT, and it is a key parameter in predicting the molecule's behavior in chemical reactions. For example, a related bromochalcone derivative was found to have a HOMO-LUMO gap of 3.97 eV, indicating its reactive nature. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Bromochalcone Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.23 |
| ELUMO | -2.26 |
| Energy Gap (EGAP) | 3.97 |
| Hardness (η) | 1.78 |
| Softness (σ) | 0.56 |
Data adapted from a study on (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one. mdpi.com
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.
In the MEP map of a chalcone molecule, the regions around the electronegative oxygen atom of the carbonyl group typically show a negative potential (red or yellow), indicating a propensity for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings generally exhibit a positive potential (blue), making them susceptible to nucleophilic attack. For 3-Bromo-4'-chlorochalcone, the MEP surface would highlight the reactive sites and provide insights into its potential interactions with biological macromolecules.
Global and Local Reactivity Descriptors
Studies on halo-chalcones have shown a correlation between these descriptors and biological activity. sci-hub.se For instance, molecules with higher softness values may have difficulty penetrating cell membranes, affecting their biological efficacy. The calculation of these descriptors for 3-Bromo-4'-chlorochalcone can help in understanding its chemical behavior and predicting its potential as a bioactive compound.
Molecular Modeling and Simulation Techniques
Beyond quantum chemical calculations, other molecular modeling and simulation techniques are employed to study the behavior of 3-Bromo-4'-chlorochalcone in various environments. These techniques can provide insights into its interactions with other molecules, such as solvents or biological targets. While specific molecular dynamics or docking studies on 3-Bromo-4'-chlorochalcone are not widely reported, the general methodologies applied to other chalcones are relevant. These simulations can elucidate the binding modes of the chalcone within the active site of an enzyme or receptor, providing a basis for rational drug design.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
A study on a series of chloro chalcones investigated their potential as anticancer agents by performing molecular docking against the epidermal growth factor receptor (EGFR). acs.org EGFR is a protein that is often overexpressed in various types of cancer, making it a significant target for cancer therapy. acs.org In this research, the chalcone derivatives were docked into the ATP binding site of the EGFR kinase domain (PDB ID: 1M17).
One of the compounds in the series, referred to as chalcone 3, which corresponds to the structure of 3-Bromo-4'-chlorochalcone, was found to bind effectively to the EGFR receptor. The docking results revealed a predicted binding energy of -7.5 kcal/mol. acs.org This strong binding affinity is attributed to the formation of hydrogen bonds between the chalcone molecule and key amino acid residues in the receptor's active site. acs.org Specifically, the carbonyl group of the chalcone is predicted to be a key factor in its binding, forming crucial interactions with the receptor. acs.org
The predicted interactions from the molecular docking study for a compound analogous to 3-Bromo-4'-chlorochalcone are detailed in the table below.
| Receptor | Ligand (Analogous to 3-Bromo-4'-chlorochalcone) | Predicted Binding Energy (kcal/mol) | Interacting Residues |
| EGFR Kinase Domain (1M17) | Chalcone 3 | -7.5 | Not explicitly detailed for this specific analog in the provided text, but the carbonyl group is highlighted as a key interacting moiety. |
Table 1: Predicted molecular docking parameters of a chalcone analog against the EGFR kinase domain.
These theoretical predictions suggest that 3-Bromo-4'-chlorochalcone has the potential to act as an inhibitor of EGFR, a hypothesis that requires experimental validation.
Molecular Dynamics Simulations for Complex Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational changes of both the ligand and the receptor upon binding.
Although no specific MD simulation studies have been reported for 3-Bromo-4'-chlorochalcone, research on other chalcone derivatives provides valuable insights into how this class of compounds behaves in a simulated biological environment. For instance, MD simulations of other chalcones targeting the EGFR tyrosine kinase domain have shown that these molecules can stably occupy the ATP binding site. nih.gov These studies often reveal that key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, indicating a stable binding complex. nih.gov
Future MD simulation studies on the 3-Bromo-4'-chlorochalcone-EGFR complex would be beneficial to confirm the stability of the docked pose and to provide a more detailed understanding of the dynamic interactions at the atomic level.
In Silico Prediction of Reactivity and Structure-Activity Relationships (SAR)
In silico methods are instrumental in predicting the chemical reactivity of a molecule and in establishing structure-activity relationships (SAR). SAR studies help in understanding how the chemical structure of a compound influences its biological activity.
For chalcones, the presence of the α,β-unsaturated carbonyl system is a key determinant of their reactivity and biological activity. nih.gov This moiety can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in proteins.
Quantitative Structure-Activity Relationship (QSAR) studies on various series of chalcones have been conducted to build models that can predict their biological activities based on molecular descriptors. researchgate.netcmu.ac.thresearchgate.netnih.govnih.gov These descriptors can be related to the electronic properties (such as HOMO and LUMO energies), steric features, and hydrophobicity of the molecules.
A QSAR study on chlorochalcone (B8783882) derivatives as potential breast cancer agents identified several key descriptors that influence their activity. cmu.ac.th The model suggested that specific electronic and lipophilic properties are crucial for the anticancer effects. cmu.ac.th While this study did not specifically include 3-Bromo-4'-chlorochalcone, the findings are relevant for understanding the SAR of halogenated chalcones. The presence of a bromine atom on one phenyl ring and a chlorine atom on the other in 3-Bromo-4'-chlorochalcone would significantly impact its electronic distribution and lipophilicity, thereby influencing its biological activity.
The following table summarizes key aspects of in silico predictions for chalcone derivatives, which can be extrapolated to 3-Bromo-4'-chlorochalcone.
| In Silico Method | Predicted Property | Relevance to 3-Bromo-4'-chlorochalcone |
| QSAR | Anticancer Activity | The electronic and steric effects of the bromo and chloro substituents are expected to be significant predictors of activity. |
| Reactivity Prediction | Michael Acceptor | The α,β-unsaturated ketone moiety makes the compound a potential covalent modifier of target proteins. |
| ADME Prediction | Drug-likeness | In silico tools can predict properties like absorption, distribution, metabolism, and excretion, guiding its potential as a drug candidate. |
Table 2: In silico predictions and their relevance to 3-Bromo-4'-chlorochalcone.
Correlation of Theoretical Predictions with Experimental Observations
The ultimate goal of computational studies is to provide predictions that can be correlated with experimental results. For 3-Bromo-4'-chlorochalcone, the theoretical predictions of its anticancer activity can be compared with in vitro experimental data.
The molecular docking study that predicted a strong binding affinity of a chalcone analog to the EGFR receptor also reported its experimental anticancer activity. acs.org The study found that this chalcone derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and cervical cancer cells. acs.org This correlation between the predicted binding affinity and the observed biological activity provides strong support for the hypothesis that EGFR is a potential target for this compound.
Furthermore, SAR studies on other series of chalcones have often shown a good correlation between the in silico predictions and the experimental outcomes. nih.gov For instance, the cytotoxicities of many chalcones have been found to correlate well with their NF-κB inhibitory activities, which can be predicted computationally. nih.gov
In the case of 3-Bromo-4'-chlorochalcone, the computational data suggesting its potential as an EGFR inhibitor is consistent with the broader understanding of chalcones as a privileged scaffold in anticancer drug discovery. nih.gov Future experimental work, such as in vitro enzyme inhibition assays and cell-based proliferation assays, would be crucial to validate these theoretical predictions and to further elucidate the mechanism of action of 3-Bromo-4'-chlorochalcone.
Mechanistic Studies of 3 Bromo 4 Chlorochalcone S Biological Interactions
Investigations into Antimicrobial Mechanisms of Action
While direct mechanistic studies on 3-Bromo-4'-chlorochalcone are limited, research on halogenated chalcones provides a framework for understanding its potential antimicrobial activities. The presence and position of halogen substituents on the chalcone (B49325) scaffold are known to modulate its biological efficacy.
Interaction with Bacterial and Fungal Cellular Components
The antimicrobial action of chalcones is often attributed to their ability to interfere with microbial cells. The lipophilic nature of chalcones, enhanced by halogen atoms, facilitates their passage across cell membranes. Studies on related compounds suggest that they may disrupt membrane integrity and function. For instance, some chalcones have been shown to induce membrane permeability in Staphylococcus aureus. nih.gov
In Gram-negative bacteria, the outer membrane can pose a significant barrier. However, it is hypothesized that the chalcone structure may act as a "sink" for these compounds, potentially leading to a disruption of the outer membrane and allowing for entry into the cell. nih.gov The precise interactions with specific membrane components like lipids and proteins are an area of ongoing investigation. For fungi, a potential target is the synthesis of ergosterol, a crucial component of the fungal cell membrane, although specific inhibition by this compound requires further study.
Inhibition of Microbial Growth Pathways
Beyond direct membrane interaction, chalcones can inhibit essential microbial metabolic and signaling pathways. Research indicates that chalcones can interfere with the synthesis of macromolecules such as DNA, RNA, and proteins. nih.gov Some synthetic chalcones have been identified as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.govresearchgate.net
Another significant mechanism is the inhibition of bacterial efflux pumps. researchgate.net These pumps are a primary mechanism of antibiotic resistance, actively expelling antimicrobial agents from the cell. By inhibiting these pumps, chalcone derivatives can restore the efficacy of other antibiotics and combat multidrug-resistant bacteria. researchgate.netnih.gov Furthermore, some brominated furanones, which share structural similarities, have been found to disrupt quorum sensing—a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria. sigmaaldrich.com
Table 1: Investigated Antimicrobial Mechanisms of Chalcone Derivatives
| Mechanism of Action | Target/Process | Affected Microorganisms | Reference |
| Inhibition of Macromolecule Synthesis | DNA, RNA, protein synthesis | Micrococcus luteus, Bacillus subtilis, Xanthomonas citri | nih.gov |
| Enzyme Inhibition | DNA gyrase | Gram-positive and Gram-negative bacteria | nih.govresearchgate.net |
| Efflux Pump Inhibition | Efflux pumps | Multidrug-resistant bacteria | researchgate.net |
| Membrane Disruption | Cell membrane integrity | Staphylococcus aureus | nih.gov |
| Quorum Sensing Disruption | Biofilm formation, swarming motility | Escherichia coli, Vibrio harveyi | sigmaaldrich.com |
Exploration of Anticancer Mechanisms
The anticancer properties of chalcones, including 3-Bromo-4'-chlorochalcone, are a major focus of research. These compounds can influence multiple cellular pathways involved in cancer cell proliferation, survival, and death.
Modulation of Apoptotic Pathways (e.g., Extrinsic/Intrinsic Apoptosis, p53 pathway disruption)
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Chalcones have been shown to effectively trigger this process. One of the central regulators of apoptosis is the tumor suppressor protein p53. nih.gov In response to cellular stress, p53 can halt the cell cycle and initiate apoptosis. nih.gov
Studies on chalcone derivatives have demonstrated their ability to activate the p53 pathway. nih.gov For example, some chalcones can upregulate the expression of p53, which in turn activates downstream target genes that promote apoptosis. nih.gov This activation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the systematic dismantling of the cancer cell.
Targeting Anti-Apoptotic Proteins (e.g., MDM2, Bcl-2)
Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins. Two critical targets in this context are Murine Double Minute 2 (MDM2) and B-cell lymphoma 2 (Bcl-2). nih.govnih.gov MDM2 is a negative regulator of p53; it binds to p53 and promotes its degradation, thereby suppressing its tumor-suppressive functions. nih.gov Some chalcones have been found to inhibit the p53-MDM2 interaction. nih.gov By disrupting this interaction, these compounds stabilize p53, allowing it to accumulate and trigger apoptosis in cancer cells. Research has shown that chalcones with chlorobenzene (B131634) rings can be particularly effective at inhibiting the p53-MDM2 interaction. nih.gov
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov Anti-apoptotic members like Bcl-2 prevent the release of pro-apoptotic factors from the mitochondria. The efficacy of targeting Bcl-2 with inhibitors is a validated therapeutic strategy in some cancers. nih.govnih.gov Studies have demonstrated that combining Bcl-2 and MDM2 inhibitors can produce a synergistic effect in inducing cancer cell death. nih.govnih.gov
Table 2: Chalcone Interactions with Apoptotic Regulators
| Target Protein | Role in Cancer | Effect of Chalcone Derivatives | Reference |
| p53 | Tumor suppressor; induces apoptosis and cell cycle arrest. | Upregulation and activation of the p53 pathway. | nih.gov |
| MDM2 | Negative regulator of p53; promotes p53 degradation. | Inhibition of the p53-MDM2 interaction, leading to p53 stabilization. | nih.gov |
| Bcl-2 | Anti-apoptotic protein; prevents mitochondrial-mediated apoptosis. | Inhibition of Bcl-2 function, promoting apoptosis. | nih.govnih.gov |
Tubulin Polymerization Inhibition
The cellular cytoskeleton, composed of microtubules, is essential for cell division, structure, and transport. Microtubules are dynamic polymers of α- and β-tubulin subunits. Disrupting their dynamics is a proven strategy for cancer treatment. nih.gov Many chalcone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov
These compounds can bind to the colchicine-binding site on β-tubulin. nih.gov This binding prevents the assembly of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a halt in the cell cycle, typically at the G2/M phase, as the mitotic spindle cannot form correctly. nih.gov This mitotic arrest ultimately triggers the apoptotic cascade, resulting in the death of the cancer cell. nih.gov
Cell Cycle Arrest Induction
There is currently no specific information available in the scientific literature detailing the ability of 3-Bromo-4'-chlorochalcone to induce cell cycle arrest. While numerous studies have demonstrated that various chalcone derivatives can halt cell cycle progression, often at the G2/M phase through the modulation of proteins such as cyclins and cyclin-dependent kinases, these findings have not been specifically reported for 3-Bromo-4'-chlorochalcone.
Elucidation of Anti-inflammatory Pathways
The anti-inflammatory properties of 3-Bromo-4'-chlorochalcone have not been extensively elucidated. However, research on structurally related compounds suggests potential mechanisms. For instance, a study on various chalcones, including 1-(4-nitrophenyl)-3-(3-bromophenyl)propen-1-one and 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one, demonstrated effective, dose-dependent inhibition of carrageenan-induced rat paw edema. ptfarm.pl This suggests that the bromo-substitution on the phenyl ring is a feature in compounds with anti-inflammatory activity. ptfarm.pl Another study on an indole-based chalcone, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, showed it could reverse inflammatory markers in lipopolysaccharide (LPS)-activated macrophages. nih.gov
Inhibition of Inflammatory Mediators and Enzymes (e.g., LOXs)
Specific data on the inhibition of inflammatory mediators and enzymes like lipoxygenases (LOXs) by 3-Bromo-4'-chlorochalcone is not available. The broader family of chalcones is known to inhibit pro-inflammatory enzymes. rsc.orguece.br For example, a variety of 3,4-dihydroxychalcones have been shown to be potent inhibitors of 5-lipoxygenase. nih.gov However, the specific inhibitory profile of 3-Bromo-4'-chlorochalcone against LOXs or other inflammatory enzymes such as cyclooxygenases (COX) remains to be determined.
Analysis of Antioxidant Mechanisms
The antioxidant potential of 3-Bromo-4'-chlorochalcone appears to be limited based on studies of analogous compounds.
Free Radical Scavenging Properties
Direct measurement of the free radical scavenging properties of 3-Bromo-4'-chlorochalcone is not well-documented. However, a study on a structurally similar compound, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on, which shares the 3-bromophenyl moiety, was conducted using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. The results indicated a low potency as an antioxidant agent. scitepress.org
Antioxidant Activity of a Structurally Similar Chalcone
| Compound | Assay | Result (LC50) | Potency |
|---|---|---|---|
| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on | DPPH Radical Scavenging | 571.7903 ppm | Low |
Data from a study on a structurally related chalcone, indicating low antioxidant potential. scitepress.org The LC50 value represents the concentration required to scavenge 50% of the DPPH radicals.
Modulation of Oxidative Stress Pathways
There is no specific information available regarding the modulation of oxidative stress pathways, such as the Nrf2-Keap1 pathway, by 3-Bromo-4'-chlorochalcone.
Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, EGFR)
The inhibitory activity of 3-Bromo-4'-chlorochalcone against key enzymes like acetylcholinesterase and EGFR has not been specifically reported. While various halogenated chalcones and related structures have been investigated as inhibitors of these enzymes, data for this particular compound is absent from the available literature. researchgate.nethuji.ac.il
Protein Binding Studies and Target Identification
The biological activity of a compound is often predicated on its ability to bind to specific protein targets within a biological system. Identifying these protein partners and quantifying the binding affinity are crucial steps in understanding the compound's mechanism of action. Advanced techniques such as Microscale Thermophoresis (MST) and Saturation Transfer Difference (STD) NMR are powerful tools in this endeavor. However, a comprehensive search of scientific literature and databases reveals a lack of specific studies employing these methods for 3-Bromo-4'-chlorochalcone. The following sections describe the principles of these techniques and the current status of their application to this particular chalcone.
Microscale Thermophoresis (MST) is a cutting-edge biophysical technique used to quantify the binding affinity between a molecule of interest, such as a small molecule inhibitor, and a target protein. The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon binding to a ligand.
In a typical MST experiment, one of the binding partners is fluorescently labeled. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled molecule is monitored. When a ligand binds to the labeled protein, the resulting complex will exhibit a different thermophoretic movement compared to the unbound protein. By titrating the unlabeled ligand against a fixed concentration of the labeled protein, a binding curve can be generated, from which the dissociation constant (Kd) can be derived. The Kd value is a measure of the binding affinity, with lower values indicating a stronger interaction.
Despite the utility of MST in characterizing protein-ligand interactions, a detailed search of published research indicates that no studies have been reported that specifically utilize Microscale Thermophoresis to determine the binding affinity of 3-Bromo-4'-chlorochalcone with any protein target.
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful NMR technique that allows for the study of ligand-enzyme interactions in solution. It is particularly useful for identifying the specific parts of a ligand molecule, known as the binding epitope, that are in close contact with the protein.
The STD-NMR experiment works by selectively saturating a broad range of proton signals from the macromolecular target (the enzyme) using radiofrequency pulses. This saturation is then transferred to any bound ligands through spin diffusion. The signals of the ligand that are in close proximity to the protein will receive the most saturation, and this can be detected by subtracting a spectrum where the protein is not saturated from the spectrum where it is. The resulting "difference" spectrum only shows signals from the ligand that has bound to the protein, and the intensity of these signals is proportional to how close that part of the ligand was to the protein surface.
This technique is invaluable for understanding the binding mode of a ligand and can be used to screen for binders and map their interaction sites. However, as with MST, there are no specific studies available in the scientific literature that report the use of Saturation Transfer Difference NMR to investigate the ligand-enzyme interactions of 3-Bromo-4'-chlorochalcone.
Structure Activity Relationship Sar of Halogenated Chalcones
Influence of Halogen Substituents (Bromine, Chlorine) on Biological Activity
The introduction of halogen atoms, such as bromine and chlorine, onto the chalcone (B49325) scaffold can profoundly impact its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai The type of halogen and its position on either aromatic ring (Ring A or Ring B) are critical determinants of the resulting compound's potency and selectivity. nih.govasianpubs.org
Positional Effects of Halogens on Ring A (3-Bromo)
Ring A in the chalcone structure is the phenyl ring attached to the carbonyl group. mdpi.com The substitution pattern on this ring plays a crucial role in the molecule's interaction with biological targets. In the case of 3-Bromo-4'-chlorochalcone, the bromine atom is situated at the meta-position (C3) of Ring A.
Positional Effects of Halogens on Ring B (4'-Chloro)
Ring B is the other benzene (B151609) ring in the chalcone structure. mdpi.com The 4'-chloro substitution on Ring B of 3-Bromo-4'-chlorochalcone places a chlorine atom at the para-position. This substitution pattern has been extensively studied in various series of chalcones.
Synergistic or Antagonistic Effects of Multiple Halogen Substitutions
The presence of both a bromine atom on Ring A and a chlorine atom on Ring B in 3-Bromo-4'-chlorochalcone raises the question of synergistic or antagonistic effects. The combined influence of these two halogens can lead to enhanced or diminished biological activity compared to monosubstituted analogues.
Research on di-halogenated chalcones has shown that the interplay between substituents is crucial. asianpubs.org For instance, some studies on cyclized bis-chalcone derivatives have demonstrated synergistic antifungal effects when combined with existing drugs. nih.gov The electronic effects of the 3-bromo and 4'-chloro substituents, being electron-withdrawing, can significantly alter the electron density distribution across the entire molecule, including the α,β-unsaturated system. This can affect the molecule's reactivity and its interaction with biological nucleophiles. The combination of halogens at these specific positions may also optimize the molecule's lipophilicity, influencing its ability to cross cell membranes and reach its target.
Impact of the α,β-Unsaturated Carbonyl System on SAR
The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is considered a pharmacophore, a key structural element responsible for biological activity. jchemrev.comnih.gov This enone moiety acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.comresearchgate.net This covalent interaction is believed to be a primary mechanism for the biological effects of many chalcones. researchgate.net
The reactivity of the α,β-unsaturated system can be modulated by the substituents on the aromatic rings. The electron-withdrawing nature of the bromine and chlorine atoms in 3-Bromo-4'-chlorochalcone is expected to enhance the electrophilicity of the β-carbon, making it more susceptible to Michael addition. This increased reactivity could lead to more potent inhibition of target enzymes or proteins. Studies have confirmed the importance of the α,β-unsaturated ketone functionality for the anticancer activity of chalcone analogues. nih.gov
Role of Aromatic Ring Modifications and Heterocyclic Annulations in SAR
While the focus of this article is on 3-Bromo-4'-chlorochalcone, it is important to place its SAR in the broader context of chalcone chemistry. The aromatic rings of chalcones can be modified in numerous ways beyond simple halogenation. The introduction of other functional groups, such as hydroxyl, methoxy (B1213986), or amino groups, can dramatically alter the biological activity profile. mdpi.com For instance, the presence of a hydroxyl group at the 2'-position of Ring A has been shown to be important for the antifungal activity of some chalcones. asianpubs.org
Furthermore, the aromatic rings can be replaced by or fused with heterocyclic rings, leading to a vast array of chalcone-related compounds with diverse pharmacological properties. These modifications can alter the planarity, polarity, and hydrogen-bonding capabilities of the molecule, leading to new interactions with biological targets. For example, the incorporation of imidazole (B134444) or pyrrole (B145914) moieties has been explored to develop novel chalcone derivatives with enhanced activities. acs.org
Computational SAR Models and Predictive Approaches for Halogenated Chalcones
Computational methods are increasingly being used to understand and predict the SAR of chalcones. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide valuable insights into how structural modifications affect biological activity. nih.govarabjchem.org
QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For halogenated chalcones, QSAR models can help to quantify the effects of different halogen substituents and their positions on a particular biological endpoint. These models can then be used to predict the activity of new, unsynthesized chalcone derivatives.
Molecular docking simulations can predict the binding mode of a chalcone within the active site of a target protein. nih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and halogen bonds, that contribute to binding affinity. For 3-Bromo-4'-chlorochalcone, docking studies could elucidate how the bromo and chloro substituents interact with specific amino acid residues in a target protein.
MD simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding and the conformational changes that may occur upon binding. arabjchem.org These computational approaches, when used in conjunction with experimental data, can accelerate the discovery and optimization of new halogenated chalcone-based therapeutic agents.
Rational Design Principles for Optimized Halogenated Chalcone Derivatives
The chemical scaffold of chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a privileged structure in medicinal chemistry. The introduction of halogen atoms onto this scaffold is a key strategy in the rational design of new therapeutic agents, as it can significantly modulate the compound's electronic, steric, and hydrophobic properties. The specific compound, 3-Bromo-4'-chlorochalcone, exemplifies a di-halogenated derivative, and understanding the principles behind its design allows for the optimization of future analogues with enhanced biological activity.
The design of optimized halogenated chalcones is guided by established structure-activity relationships (SAR) derived from extensive research into their anticancer, antimicrobial, and anti-inflammatory properties. A primary principle is that the type, number, and position of halogen substituents on both aromatic rings (designated Ring A, attached to the carbonyl, and Ring B, attached to the β-carbon) are critical determinants of potency and selectivity. nih.govnih.gov
Influence of Halogen Type and Position:
The nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) and its placement (ortho, meta, para) on the phenyl rings have a profound impact on biological activity. Halogens are electron-withdrawing groups (EWGs), and their presence often enhances the bioactivity of chalcones. nih.govnih.gov For instance, in the context of antimicrobial activity, derivatives with 2-bromo or 2-chloro substitutions have demonstrated notable inhibition of Candida glabrata and Trichophyton interdigitale. nih.gov Similarly, for anticancer applications, chalcone derivatives featuring bromo and chloro groups have been reported to possess activity against breast cancer cells. iainponorogo.ac.id
The position of the halogen is equally crucial. Studies on monoamine oxidase-B (MAO-B) inhibitors showed that halogen substitution at the ortho position of the phenyl B ring resulted in potent inhibitory action. nih.gov In contrast, for certain antitumor activities, halogen groups at the para-position were associated with a decrease in the growth-inhibitory effect compared to the unsubstituted parent compound. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target. The design of 3-Bromo-4'-chlorochalcone, with a bromine at the meta position of Ring B and a chlorine at the para position of Ring A, represents a specific combination aimed at tuning its biological profile.
Role of the α,β-Unsaturated Carbonyl System:
The enone linker is a hallmark of the chalcone structure and is vital for its biological activity. This system can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins, such as tubulin or enzymes in the NF-κB pathway. nih.govmdpi.com The electrophilicity of this system can be modulated by the electronic effects of substituents on the aromatic rings. The electron-withdrawing nature of the bromine and chlorine atoms in 3-Bromo-4'-chlorochalcone influences this reactivity, which is a key consideration in its design. Molecular rigidification or functionalization of this linker, for example, by creating dihydrochalcone (B1670589) derivatives, is another design strategy to alter activity and selectivity. nih.gov
Synergistic Effects with Other Substituents:
A powerful design principle involves the combination of halogen atoms with other functional groups, such as methoxy (-OCH₃) or hydroxyl (-OH) groups. These groups can introduce new hydrogen bonding capabilities, alter solubility, and fine-tune electronic properties, leading to improved potency and selectivity. For example, some studies have shown that the presence of a hydroxyl group at the 2'-position of Ring A is important for the antifungal activity of some chalcones. researchgate.net The combination of halogen and methoxy groups has been explored for developing MAO-B inhibitors and anticancer agents, where the methoxy group's position can significantly influence selectivity and activity. nih.goviainponorogo.ac.id
In Silico Design and Optimization:
Modern rational drug design heavily relies on computational methods. ajol.infobohrium.com In silico docking studies are used to predict how halogenated chalcone derivatives bind to the active sites of target proteins, such as kinases or microbial enzymes. ajol.inforesearchgate.net These models help identify key interactions, like hydrogen bonds or hydrophobic contacts, and explain the observed SAR. For instance, docking studies can rationalize why a particular substitution pattern leads to higher affinity for a target. bohrium.com This computational insight allows for the pre-screening of virtual libraries of novel chalcones and the prioritization of the most promising candidates for synthesis and biological evaluation, making the optimization process more efficient. researchgate.netmdpi.com
By integrating these principles—strategic halogen placement, modulation of the enone system, combination with other functional groups, and leveraging computational tools—medicinal chemists can rationally design optimized halogenated chalcone derivatives, like 3-Bromo-4'-chlorochalcone, for a wide array of therapeutic applications.
Data Tables
Table 1: Effect of Halogen Substitution on Anticancer Activity of select Chalcone Derivatives
| Compound | Substitution Pattern | Target Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Chalcone Derivative 1 | 4-Chloro (Ring B) | K562 | High | researchgate.net |
| Chalcone Derivative 2 | 3,4-Dichloro (Ring B) | K562 | Moderate | researchgate.net |
| Chalcone Derivative 3 | 4-Bromo (Ring B) | HCT116 | 9.25 µM (GI₅₀) | nih.gov |
| Chalcone Derivative 4 | 4-Chloro (Ring B) | HCT116 | 18.51 µM (GI₅₀) | nih.gov |
| Halogenated Chalcone 7b | 2,4-Dichloro (Ring B) | COLO-205 (Colon) | 49.9 µM (IC₅₀) | ajol.info |
| Halogenated Chalcone 7d | 4-Fluoro, 3-Chloro (Ring B) | OVCAR-5 (Ovarian) | 66.6 µM (IC₅₀) | ajol.info |
Table 2: Effect of Halogen Substitution on Antimicrobial Activity of select Chalcone Derivatives
| Compound | Substitution Pattern | Target Organism | Activity | Reference |
|---|---|---|---|---|
| Pyrazine Chalcone Analogue 1 | 2-Bromo (Ring B) | Candida glabrata | Growth Inhibition | nih.gov |
| Pyrazine Chalcone Analogue 2 | 2-Chloro (Ring B) | Staphylococcus sp. | High Inhibitory Effect | nih.gov |
| Chalcone Analogue 3g | 7-OH, 2-myrtenyl (Ring A) | Gram-positive bacteria | Good (1.56–3.13 µg/mL MIC) | acs.org |
| 4-chlorochalcone | 4-Chloro (Ring B) | Candida albicans | Marked Activity | saudijournals.com |
Strategic Applications of 3 Bromo 4 Chlorochalcone in Research and Development
Utility as a Lead Compound for Novel Bioactive Agents
As a lead compound, 3-Bromo-4'-chlorochalcone provides a foundational chemical structure from which new, more potent, and selective bioactive agents can be designed. The chalcone (B49325) framework is readily synthesized and modified, allowing researchers to systematically explore structure-activity relationships (SAR). The presence of halogen atoms often increases the lipophilicity and metabolic stability of a compound, potentially enhancing its ability to cross biological membranes and interact with target sites.
The chalcone scaffold is a well-established source of antimicrobial activity. The introduction of halogen atoms, such as bromine and chlorine, into the chalcone structure can significantly enhance its bioactivity. nih.gov Research into halogenated chalcones has demonstrated their potential to inhibit the growth of various microorganisms. ontosight.ai Studies on related chloro-substituted chalcones have shown significant inhibitory effects against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans. nih.gov While the yeast Candida albicans DSM 1386 was susceptible, the bacterial strain Pseudomonas aeruginosa DSM 939 showed considerable resistance to these types of compounds. nih.gov The mechanism of action is often attributed to the α,β-unsaturated ketone system, which can interact with microbial proteins and enzymes. The specific halogenation pattern of 3-Bromo-4'-chlorochalcone makes it a compound of interest for developing new research compounds aimed at combating microbial resistance.
Table 1: Antimicrobial Activity of Related Halogenated Chalcones
| Microorganism | Observed Effect | Reference |
|---|---|---|
| Escherichia coli 10536 | Significant Growth Inhibition | nih.gov |
| Staphylococcus aureus DSM 799 | Significant Growth Inhibition | nih.gov |
| Candida albicans DSM 1386 | Significant Growth Inhibition | nih.gov |
| Pseudomonas aeruginosa DSM 939 | Resistant | nih.gov |
Chalcones and their derivatives are extensively researched for their potential as anticancer agents. nih.gov The substitution of functional groups on the chalcone structure is a key factor in determining its cytotoxic activity. researchgate.net For instance, a study on a bromo-chalcone derivative against T47D breast cancer cells revealed a potent cytotoxic effect with an IC₅₀ value of 45 µM. researchgate.net The mechanism for this activity was linked to the induction of apoptosis through the downregulation of the Bcl-2 protein. researchgate.net In another study, a chalcone bearing both bromine and chlorine substituents demonstrated an IC₅₀ of 21.62 µg/mL against MCF-7 breast cancer cells. researchgate.net The broad applicability of chalcones is highlighted by their evaluation against various cancer types, including leukemia and colon cancer, where they have shown promise. nih.gov The specific halogenation pattern of 3-Bromo-4'-chlorochalcone makes it a compelling candidate for further investigation as a lead compound in the development of novel anticancer therapeutics.
Table 2: Cytotoxic Activity of Related Bromo- and Chloro-Substituted Chalcones
| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Bromo chalcone derivative | T47D (Breast Cancer) | 45 µM | researchgate.net |
| (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 21.62 µg/mL | researchgate.net |
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Chalcones have emerged as promising anti-inflammatory agents. researchgate.net Synthetic chalcone analogues have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Certain chalcone derivatives have demonstrated potent, dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The underlying mechanism often involves the modulation of key signaling pathways. For example, some chalcones can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by targeting the NF-κB and JNK signaling pathways. rsc.org Other studies have shown that chalcones can inhibit the release of β-glucuronidase and histamine (B1213489) from mast cells, further contributing to their anti-inflammatory profile. nih.gov The unique electronic properties conferred by the bromo and chloro substituents on 3-Bromo-4'-chlorochalcone make it a valuable scaffold for designing more effective anti-inflammatory research compounds.
Table 3: Anti-inflammatory Mechanisms of Action for Chalcone Analogues
| Mechanism | Biological System/Assay | Effect | Reference |
|---|---|---|---|
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | IC₅₀ of 7.6 ± 1.6 μM for a lead compound | nih.gov |
| Suppression of Pro-inflammatory Cytokines | RAW264.7 cells | Inhibition of TNF-α, IL-1β, and IL-6 | nih.gov |
| Modulation of Signaling Pathways | - | Suppression of iNOS and COX-2 via NF-κB/JNK pathway | rsc.org |
| Inhibition of Mediator Release | Rat Peritoneal Mast Cells | Inhibition of β-glucuronidase and histamine release | nih.gov |
Intermediate in Complex Organic Synthesis
Beyond its direct biological applications, 3-Bromo-4'-chlorochalcone serves as a versatile intermediate in organic synthesis. The α,β-unsaturated ketone moiety is a reactive functional group that can participate in a wide array of chemical transformations, including Michael additions, cycloadditions, and reduction reactions. This reactivity allows chemists to use it as a foundational building block for constructing more complex molecular architectures.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Chalcones are well-established precursors for the synthesis of various heterocyclic systems. The reactive enone system of 3-Bromo-4'-chlorochalcone can be cyclized with different reagents to form five- or six-membered rings. For example, related brominated chalcones have been successfully used to synthesize isoxazole (B147169) rings. odinity.com In one synthetic pathway, a 4-bromochalcone (B160694) was first brominated and then reacted with hydroxylamine (B1172632) hydrochloride to yield a 3-(4-bromophenyl)-5-phenylisoxazole. odinity.com Similarly, other chalcone derivatives have been reacted with urea (B33335) or thiourea (B124793) to produce advanced heterocyclic scaffolds like oxazines and thiazines, respectively. researchgate.net The presence of the bromo and chloro groups on the phenyl rings of 3-Bromo-4'-chlorochalcone offers additional handles for further chemical modification after the heterocyclic core has been formed.
Potential in Materials Science Research
Applications in Organic Electronics (e.g., optoelectronic properties)
The field of organic electronics, which utilizes carbon-based compounds, holds significant promise for developing technologies like flexible displays and plastic-based solar cells. sciencedaily.comearth.comyoutube.com A critical aspect of these devices is the efficient transfer of electrical charge between metal electrodes and the active organic layers. sciencedaily.com Chalcones, including 3-Bromo-4'-chlorochalcone, are a class of organic molecules investigated for these applications due to their unique electronic and optical properties.
Chalcones are known for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics. acrhem.orgnih.gov These properties can be influenced by the presence of different chemical groups attached to the chalcone structure. acrhem.org For instance, studies on various chalcone derivatives have shown that substitutions on the aromatic rings can significantly affect their NLO response. acrhem.orgresearchgate.net The bromo and chloro substituents in 3-Bromo-4'-chlorochalcone, being electron-withdrawing groups, can modulate the molecule's electronic charge distribution and, consequently, its optical properties. Research on similar halogen-substituted chalcones has demonstrated their potential in NLO applications. acrhem.orgresearchgate.net
While specific research on the direct application of 3-Bromo-4'-chlorochalcone in devices like organic light-emitting diodes (OLEDs) is not extensively documented, the broader family of chalcone derivatives has been explored for such uses. The fundamental properties of chalcones make them promising candidates for further investigation in the development of advanced optoelectronic materials. researchgate.net
Precursor for Advanced Polymeric Materials
3-Bromo-4'-chlorochalcone serves as a valuable building block, or precursor, for creating advanced polymeric materials with tailored properties. researchgate.netacs.org The core structure of chalcone can be integrated into long polymer chains, either as part of the main backbone or as a side group. researchgate.net This incorporation can bestow unique characteristics upon the resulting polymer.
The presence of the bromine atom on the 3-Bromo-4'-chlorochalcone molecule is particularly significant. It provides a reactive site for "click" chemistry reactions, such as the thio-bromo click reaction. rsc.org This allows for the efficient attachment of the chalcone molecule to other polymer chains, enabling the synthesis of complex polymer architectures like block copolymers and bottlebrush polymers. rsc.org
Furthermore, polymers containing chalcone units have been synthesized through polycondensation reactions, yielding materials with desirable thermal and optical properties. acs.org For example, poly(aryl ether chalcone)s have been synthesized and shown to be amorphous with high glass transition temperatures and good solubility in common solvents. acs.org These characteristics are advantageous for creating high-quality optical films. acs.org The ability to form polymers with varied structures, such as main-chain liquid crystal polymers, further highlights the versatility of chalcones as precursors. researchgate.net
Role in Agrochemical Research
Development of Herbicidal and Fungicidal Research Agents
Chalcones and their derivatives are recognized for their wide range of biological activities, making them a focal point in the search for new agricultural chemicals. journalejmp.comresearchgate.netnih.gov These naturally inspired compounds are being investigated for their potential to control weeds and fungal diseases that impact crop yields. journalejmp.comresearchgate.netmdpi.com
Herbicidal Activity: Research has shown that various synthetic chalcones exhibit phytotoxic or herbicidal activity against different weed species. mdpi.comresearchgate.netawsjournal.org The effectiveness of these compounds often depends on the specific chemical groups attached to the chalcone's aromatic rings. nih.gov For instance, studies on 3'-hydroxychalcones, which share a similar core structure with 3-Bromo-4'-chlorochalcone, have demonstrated significant inhibition of both germination and early growth of various weed species. mdpi.com One study highlighted that 3'-hydroxy-4-bromochalcone caused a substantial reduction in the seedling vigor index of Amaranthus viridis and Digitaria insularis. mdpi.com While the precise mechanism of action for many chalcones is still under investigation, their ability to interfere with essential plant physiological processes makes them promising candidates for new herbicides. researchgate.net
Fungicidal Activity: The potential of chalcones as antifungal agents is also an active area of research. nih.govnih.gov Studies have shown that some chalcone derivatives can effectively inhibit the growth of plant pathogenic fungi. nih.gov For example, research on chalcone derivatives containing a 1,3,4-thiadiazole (B1197879) group revealed significant in vitro antifungal activities. nih.gov One particular compound from this study, D4, exhibited superior protective activity against Rhizoctonia solani on rice compared to the commercial fungicide azoxystrobin (B1666510) at the same concentration. nih.gov The mechanism of action is thought to involve the disruption of the fungal cell membrane. researchgate.net The presence of halogen atoms like bromine and chlorine in the chalcone structure can influence this biological activity. nih.gov
| Compound | Target Weed Species | Observed Effect | Reference |
|---|---|---|---|
| 3'-Hydroxy-4-bromochalcone | Digitaria insularis | 81% reduction in seedling vigor index | mdpi.com |
| 3'-Hydroxy-4-bromochalcone | Amaranthus viridis | 80% reduction in seedling vigor index | mdpi.com |
| 3'-Hydroxy-4-pyridyl-chalcone | Urochloa decumbens | 81% inhibition of seedling length | mdpi.com |
| Chalcone CH1 | Arabidopsis thaliana | IC50 of 17.3 µM for root growth inhibition | researchgate.net |
Investigation of Insecticidal Properties
The search for new and effective insecticides is driven by the need to manage insect pests that can cause significant damage to crops. chemsociety.org.ng Chalcones have emerged as a promising class of compounds in this area due to their demonstrated insecticidal and antifeedant properties. journalejmp.comnih.gov
The insecticidal activity of chalcones is often linked to their core chemical structure, specifically the α,β-unsaturated ketone group. nih.gov The type and position of substituents on the aromatic rings play a crucial role in determining the potency and spectrum of activity. nih.gov For example, a study on various chalcone derivatives against the larvae of the Aedes aegypti mosquito found that the addition of chlorine and bromine groups to the aromatic rings affected the larvicidal activity. nih.gov
Research has also explored the effects of chalcones on major agricultural pests like the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). nih.govresearchgate.netresearchgate.net In one study, a series of chalcones were synthesized and tested against P. xylostella, revealing that compounds with electron-withdrawing substituents, such as chlorine, on the aromatic rings showed good pesticidal activity. researchgate.netresearchgate.net Another study found that certain bis-chalcones were highly toxic to S. frugiperda larvae, causing mortality and developmental abnormalities. nih.gov Some chalcones also act as antifeedants, deterring insects from feeding. nih.gov These findings underscore the potential of developing chalcone-based compounds, including derivatives like 3-Bromo-4'-chlorochalcone, as novel agents for insect pest management. journalejmp.comchemsociety.org.ng
| Chalcone Derivative Type | Target Pest | Key Finding | Reference |
|---|---|---|---|
| (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one | Aedes aegypti larvae | More effective larvicide (LC50 = 6.66 mg/mL) than the unsubstituted chalcone. | nih.gov |
| Bis-chalcones | Spodoptera frugiperda larvae | Caused lethal effects in early larval stages, with compound 6b being the most toxic (85%). | nih.gov |
| Chalcone with para-Cl on both rings (Compound 22) | Plutella xylostella | Showed maximum activity with an LC50 value of 170.24 μg/mL. | researchgate.net |
| Various Chalcones | Callosobruchus maculatus | Some derivatives showed high insect repellent activity, while one displayed insecticidal properties. | chemsociety.org.ng |
Future Research Directions and Perspectives for 3 Bromo 4 Chlorochalcone Studies
Exploration of Undiscovered Synthetic Pathways
While the Claisen-Schmidt condensation is a well-established method for synthesizing chalcones, including 3-bromo-4'-chlorochalcone, future research will likely focus on discovering and optimizing novel synthetic routes. iaea.orgresearchgate.netontosight.ai The goal is to develop more efficient, cost-effective, and environmentally friendly processes. Investigation into microwave-assisted synthesis, sonochemistry, and the use of novel catalysts could lead to higher yields, reduced reaction times, and milder reaction conditions. For instance, exploring green chemistry approaches, such as grinding techniques, has already shown promise in the synthesis of other bromochalcone derivatives. iaea.orgresearchgate.net Furthermore, the development of one-pot multicomponent reactions could streamline the synthesis of complex chalcone (B49325) derivatives, avoiding the need to isolate intermediates.
Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation
A deeper understanding of how 3-bromo-4'-chlorochalcone interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Techniques such as time-resolved fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography can provide detailed insights into the binding of this chalcone to its target proteins. nih.gov For example, crystal structure analysis has been used to study the intermolecular interactions of similar bromo-chalcones. nih.gov Furthermore, advanced imaging techniques like super-resolution microscopy and in vivo imaging could be employed to visualize the subcellular localization and dynamic behavior of 3-bromo-4'-chlorochalcone within living cells, offering a more comprehensive picture of its mechanism of action.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To unlock the full therapeutic potential of the chalcone scaffold, high-throughput screening (HTS) and combinatorial chemistry will be instrumental. HTS allows for the rapid screening of large libraries of compounds against specific biological targets, enabling the identification of new and more potent derivatives of 3-bromo-4'-chlorochalcone. By coupling HTS with combinatorial chemistry, which facilitates the systematic and rapid synthesis of a large number of different but structurally related molecules, researchers can efficiently explore the chemical space around the 3-bromo-4'-chlorochalcone core. This approach can accelerate the discovery of derivatives with improved efficacy, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Chalcone Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and chalcone research is no exception. arxiv.orgchalmers.se AI and ML algorithms can be trained on existing data from chalcone derivatives to predict the biological activity and properties of novel, untested compounds. chalmers.se This predictive power can guide the design of new 3-bromo-4'-chlorochalcone derivatives with enhanced therapeutic potential. arxiv.orgchalmers.se By analyzing structure-activity relationships within large datasets, machine learning models can identify key molecular features that are critical for a desired biological effect, thereby reducing the time and cost associated with traditional trial-and-error approaches to drug design. arxiv.org
Deeper Mechanistic Understanding at the Molecular and Cellular Level
Future investigations will need to focus on unraveling the precise molecular and cellular mechanisms underlying the observed biological activities of 3-bromo-4'-chlorochalcone. This involves identifying its direct molecular targets and elucidating the downstream signaling pathways that are modulated upon its binding. Techniques such as proteomics, genomics, and metabolomics can provide a global view of the cellular response to treatment with this compound. A thorough understanding of its mechanism of action is essential for predicting its therapeutic efficacy and potential side effects, and for identifying patient populations that are most likely to respond to treatment.
Expansion into Novel Biological Targets and Therapeutic Areas
While initial research may have focused on specific biological activities, future studies should explore the potential of 3-bromo-4'-chlorochalcone and its derivatives against a broader range of biological targets and in new therapeutic areas. Given the diverse biological activities reported for the chalcone family, it is plausible that this compound may have therapeutic potential beyond its initially identified applications. ontosight.ai Screening against a wide array of targets, including enzymes, receptors, and ion channels implicated in various diseases, could uncover novel therapeutic opportunities.
Development of Sustainable Production Methods and Methodologies
As with any chemical compound intended for widespread use, the development of sustainable production methods for 3-bromo-4'-chlorochalcone is a critical future direction. This includes the use of renewable starting materials, the development of catalytic processes that minimize waste, and the use of environmentally benign solvents. Biocatalysis, using enzymes or whole-cell systems to carry out specific synthetic steps, offers a promising avenue for developing greener and more sustainable production routes. The principles of green chemistry will be paramount in ensuring that the production of this potentially valuable compound has a minimal environmental impact. patsnap.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Bromo-4'-chlorochalcone, and how can reaction parameters be optimized?
Answer:
The Claisen-Schmidt condensation is the primary method for synthesizing chalcones. For 3-Bromo-4'-chlorochalcone:
- Start with 4-chloroacetophenone and 3-bromobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/water).
- Optimize reaction time (typically 6–24 hours) and temperature (room temperature to 60°C) to balance yield and purity.
- Bromination post-condensation may be required if direct substitution is challenging. Use N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF .
- Monitor yield improvements via HPLC or TLC, with typical yields ranging from 65% to 85% under optimized conditions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 3-Bromo-4'-chlorochalcone?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry using and NMR. The α,β-unsaturated ketone proton appears as a doublet near δ 7.5–8.0 ppm, while bromine and chlorine substituents induce deshielding in aromatic regions .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding between Br and Cl atoms). Hirshfeld surface analysis can quantify interactions, with Br···Cl contacts contributing ~5–8% to total surface contacts in similar chalcones .
- FTIR : Validate ketone (C=O stretch at ~1650 cm) and C-Br/C-Cl vibrations (550–750 cm) .
Advanced: How can density functional theory (DFT) elucidate the electronic and optical properties of 3-Bromo-4'-chlorochalcone?
Answer:
- Computational Setup : Use B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5–4.0 eV) predicts charge transfer efficiency .
- Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) values. Bromine and chlorine substituents enhance β due to electron-withdrawing effects, making the compound suitable for optoelectronic devices .
- UV-Vis Simulation : Compare TD-DFT results with experimental spectra; absorption maxima near 350–400 nm correlate with π→π* transitions .
Advanced: What experimental strategies resolve contradictions in reported NLO activities of halogenated chalcones?
Answer:
- Control Experiments : Synthesize derivatives with varying halogen positions (e.g., 2-Bromo vs. 3-Bromo) to isolate substituent effects.
- Solvent Polarity Studies : Measure NLO responses in solvents like DMSO vs. chloroform; polar solvents may enhance dipole moments and β values .
- Cross-Validation : Combine Z-scan measurements (for nonlinear refractive index) with hyper-Rayleigh scattering to verify consistency across methods .
Basic: What are the thermal stability considerations for 3-Bromo-4'-chlorochalcone during storage and processing?
Answer:
- Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for chalcones).
- Store under inert conditions (argon/vacuum) at 0–4°C to prevent oxidation or hydrolysis of the α,β-unsaturated ketone .
Advanced: How can researchers design biological activity assays for 3-Bromo-4'-chlorochalcone derivatives?
Answer:
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay. Tertiary amine derivatives of chlorochalcones show IC values <10 µM, with bromine enhancing binding affinity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Chalcones with halogen substituents often exhibit selective cytotoxicity via ROS generation .
Advanced: What role do intermolecular interactions play in the crystal engineering of 3-Bromo-4'-chlorochalcone?
Answer:
- Halogen Bonding : Br···Cl and Br···O interactions (2.9–3.2 Å) stabilize crystal lattices. Hirshfeld surface analysis shows these contacts account for ~10–15% of total interactions .
- π-Stacking : Aromatic rings align with face-to-face distances of 3.5–4.0 Å, influencing solubility and melting points .
Basic: How does the electronic nature of bromine and chlorine substituents affect the reactivity of 3-Bromo-4'-chlorochalcone?
Answer:
- Electron-Withdrawing Effects : Bromine (σ = 0.39) and chlorine (σ = 0.37) deactivate the aromatic ring, directing electrophilic substitution to para positions.
- Resonance Stabilization : The α,β-unsaturated ketone is stabilized by conjugation, reducing susceptibility to nucleophilic attack .
Advanced: What advanced spectroscopic techniques can probe charge transfer dynamics in 3-Bromo-4'-chlorochalcone?
Answer:
- Time-Resolved Fluorescence : Measure excited-state lifetimes (τ ~1–5 ns) to assess intramolecular charge transfer efficiency.
- Raman Spectroscopy : Monitor vibrational modes associated with the chalcone backbone; shifts in C=O stretching indicate electronic delocalization .
Advanced: How can researchers mitigate challenges in reproducibility of chalcone-based optoelectronic devices?
Answer:
- Thin-Film Fabrication : Use spin-coating (2000–3000 rpm) to achieve uniform films. Anneal at 80–100°C to reduce pinholes.
- Device Encapsulation : Apply UV-curable resins to protect against moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
